1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Catalog No.
S13878238
CAS No.
M.F
C9H13F3N4
M. Wt
234.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbo...

Product Name

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

IUPAC Name

1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboximidamide

Molecular Formula

C9H13F3N4

Molecular Weight

234.22 g/mol

InChI

InChI=1S/C9H13F3N4/c1-5(2)3-16-4-6(8(13)14)7(15-16)9(10,11)12/h4-5H,3H2,1-2H3,(H3,13,14)

InChI Key

POGDSTZHNRNYQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)C(=N)N

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is a member of the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. The compound features a trifluoromethyl group and a carboximidamide functional group, which contribute to its unique chemical properties and potential applications in various scientific fields. The molecular formula is C9H13F3N4C_9H_{13}F_3N_4 with a molecular weight of 234.22 g/mol. Its structure includes an isobutyl group, enhancing its lipophilicity, which may facilitate interactions with biological targets .

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, resulting in various substituted pyrazole derivatives.

These reactions typically occur in organic solvents such as dichloromethane or ethanol and may require catalysts like palladium on carbon .

The biological activity of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is primarily linked to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets. Research indicates potential activity against certain enzymes or receptors, suggesting applications in medicinal chemistry, particularly in drug design .

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide can be achieved through various methods:

  • Reaction with Cyanamide: A common synthetic route involves reacting 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with cyanamide in the presence of a solvent such as ethanol and a catalyst to facilitate the formation of the carboximidamide group.
  • Continuous Flow Reactors: For industrial applications, large-scale synthesis may utilize continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions (temperature, pressure, and time) is crucial for maximizing efficiency .

The unique properties of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide make it valuable in several applications:

  • Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug development due to its biological activity.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including other heterocyclic compounds.
  • Material Science: Its characteristics may also be applicable in developing advanced materials, particularly organic semiconductors .

Interaction studies involving 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide focus on understanding its mechanism of action at the molecular level. Preliminary research suggests that the compound may modulate enzyme activity or receptor interactions, although specific pathways and molecular targets require further investigation. These studies are crucial for elucidating the compound's potential therapeutic effects .

Several compounds share structural similarities with 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide. Here are some notable examples:

Compound NameStructure TypeKey Differences
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidCarboxylic acidContains a carboxylic acid instead of a carboximidamide group, affecting reactivity and biological properties.
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideCarboxamideFeatures an amide group instead of a carboximidamide group; differences in hydrogen bonding and stability may arise.
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazoleParent pyrazoleLacks both carboximidamide and trifluoromethyl groups; serves as a simpler model for studying pyrazole chemistry.

The uniqueness of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide lies in its specific functional groups that impart distinct chemical and biological properties, making it particularly valuable for research applications .

Cyclocondensation Strategies for Pyrazole Core Assembly

The pyrazole core is typically constructed via cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives. The Knorr synthesis, a classical approach, employs 1,3-diketones or β-ketoesters with hydrazines under acidic or thermal conditions. For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with isobutylhydrazine in ethanol at reflux yields 3-(trifluoromethyl)-1H-pyrazole, which serves as a precursor for further functionalization.

A multicomponent approach enhances efficiency by combining ketones, aldehydes, and hydrazines in a one-pot procedure. α,β-Unsaturated ketones, generated in situ via Aldol condensation, react with hydrazines to form pyrazoles with improved regioselectivity. For example, the condensation of trifluoromethylated enones with hydrazine hydrate at 80°C produces 3-trifluoromethylpyrazoles in yields exceeding 70%.

Table 1. Cyclocondensation Routes to Pyrazole Intermediates

Starting MaterialReagentConditionsYield (%)
Ethyl 4,4,4-trifluoroacetoacetateIsobutylhydrazineEtOH, reflux65
Trifluoromethyl enoneHydrazine hydrate80°C, 12 hr72

Regioselective Functionalization at N1 Position

Regioselective alkylation at the N1 position is critical for introducing the isobutyl group. Base-mediated alkylation using isobutyl bromide in dimethylformamide (DMF) at 60°C achieves >90% selectivity for N1 over N2. The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction rates and selectivity under mild conditions.

Alternative strategies employ prefunctionalized hydrazines. For instance, isobutylhydrazine, synthesized via the reaction of hydrazine hydrate with isobutyl bromide in aqueous sodium hydroxide, directly incorporates the isobutyl group during cyclocondensation. This method avoids post-cyclization modifications, streamlining the synthesis.

Trifluoromethyl Group Introduction Techniques

The trifluoromethyl group is introduced via two primary routes: (1) direct cyclocondensation with trifluoromethyl-containing building blocks or (2) post-synthetic trifluoromethylation. The former approach leverages trifluoromethyl β-diketones or enones, as described in Section 1.1.

Electrophilic trifluoromethylation using Umemoto’s reagent (2-trifluoromethylsulfonyloxy-pyridine) enables late-stage functionalization. Treatment of 1-isobutylpyrazole with Umemoto’s reagent in dichloromethane at −20°C installs the trifluoromethyl group at the C3 position with 58% yield. Radical trifluoromethylation, employing Langlois’ reagent (CF3SO2Na) and tert-butyl hydroperoxide, offers complementary regioselectivity under photoredox conditions.

Carboximidamide Moiety Installation Approaches

The carboximidamide group is installed via guanylation of a primary amine intermediate. N-Propyl-1H-pyrazole-1-carboximidamide, a guanylating agent, reacts with 4-aminopyrazole derivatives in DMF at 80°C to form the target carboximidamide. This method, adapted from dipeptide synthesis protocols, achieves moderate yields (45–55%) and requires careful control of stoichiometry to minimize overguanylation.

An alternative route involves the Hofmann rearrangement of pyrazole-4-carboxamide derivatives. Treatment with bromine and sodium hydroxide in aqueous ethanol converts the carboxamide to the carboximidamide via an intermediate isocyanate, yielding 60–68% after purification.

Table 2. Carboximidamide Installation Methods

Starting MaterialReagentConditionsYield (%)
4-Aminopyrazole derivativeN-Propyl-1H-pyrazole-1-carboximidamideDMF, 80°C52
Pyrazole-4-carboxamideBr2, NaOHEtOH/H2O, 0°C65

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

234.10923092 g/mol

Monoisotopic Mass

234.10923092 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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